Cas no 1682651-11-1 (1-Iodo-2-(3-chloropropyl)-5-methylbenzene)

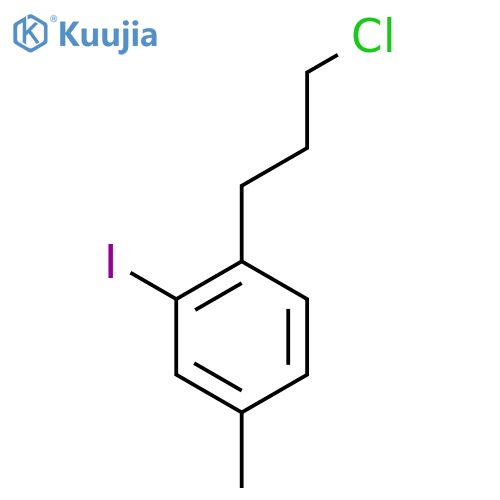

1682651-11-1 structure

商品名:1-Iodo-2-(3-chloropropyl)-5-methylbenzene

CAS番号:1682651-11-1

MF:C10H12ClI

メガワット:294.559754371643

CID:5008245

1-Iodo-2-(3-chloropropyl)-5-methylbenzene 化学的及び物理的性質

名前と識別子

-

- 4-(3-Chloropropyl)-3-iodotoluene

- 1-Iodo-2-(3-chloropropyl)-5-methylbenzene

-

- インチ: 1S/C10H12ClI/c1-8-4-5-9(3-2-6-11)10(12)7-8/h4-5,7H,2-3,6H2,1H3

- InChIKey: PWTCNKSHFUKDOT-UHFFFAOYSA-N

- ほほえんだ: IC1C=C(C)C=CC=1CCCCl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 127

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 0

1-Iodo-2-(3-chloropropyl)-5-methylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010005192-250mg |

4-(3-Chloropropyl)-3-iodotoluene |

1682651-11-1 | 97% | 250mg |

480.00 USD | 2021-07-06 | |

| Alichem | A010005192-1g |

4-(3-Chloropropyl)-3-iodotoluene |

1682651-11-1 | 97% | 1g |

1,564.50 USD | 2021-07-06 | |

| Alichem | A010005192-500mg |

4-(3-Chloropropyl)-3-iodotoluene |

1682651-11-1 | 97% | 500mg |

806.85 USD | 2021-07-06 |

1-Iodo-2-(3-chloropropyl)-5-methylbenzene 関連文献

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

1682651-11-1 (1-Iodo-2-(3-chloropropyl)-5-methylbenzene) 関連製品

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量